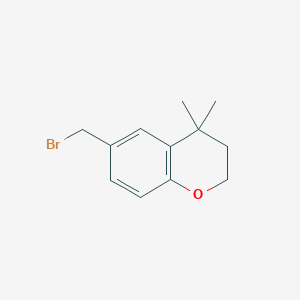
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene is an organic compound belonging to the chroman family. Chromans are oxygen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities. The bromomethyl group at the 6th position and the dimethyl groups at the 4th position of the chroman ring make this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene can be synthesized through several methods. One common approach involves the cyclization of 3-alkoxybenzyl methyl ketones. Another method includes the reaction of 2,2-dimethyl-3-bromobutyric acid with 6-hydroxychromone. Additionally, the cyclization of 2-alkoxy-3-bromo-4,4-dimethylbutanone with aryl lithium reagents is also employed.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding chromanones or reduction to yield chromanols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromans, while oxidation and reduction reactions can produce chromanones and chromanols, respectively.
Applications De Recherche Scientifique
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4,4-dimethylthiochroman: Similar in structure but contains a sulfur atom instead of an oxygen atom in the chroman ring.
4,4-Dimethylchroman: Lacks the bromomethyl group, making it less reactive in certain chemical reactions.
6-Methyl-4,4-dimethylchroman: Contains a methyl group instead of a bromomethyl group, affecting its reactivity and biological activity.
Uniqueness
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C12H15BrO |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
6-(bromomethyl)-4,4-dimethyl-2,3-dihydrochromene |
InChI |
InChI=1S/C12H15BrO/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12/h3-4,7H,5-6,8H2,1-2H3 |
Clé InChI |
RHAPYAPDAQVPKU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOC2=C1C=C(C=C2)CBr)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
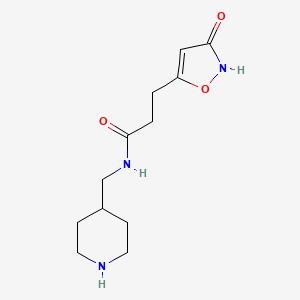
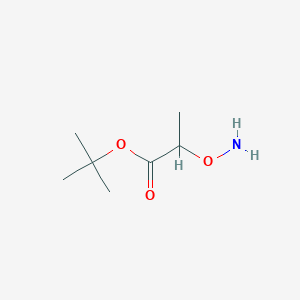
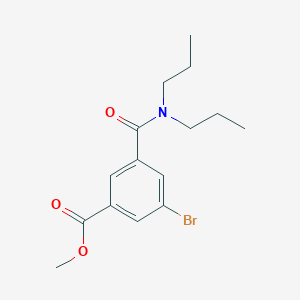
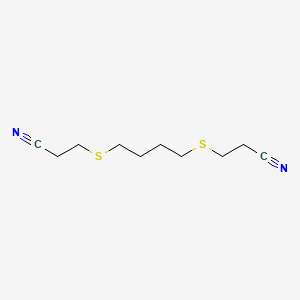
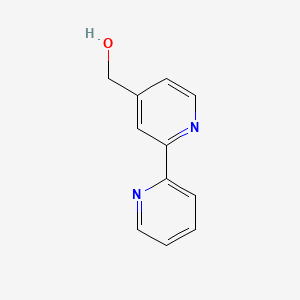
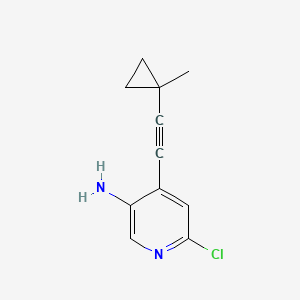

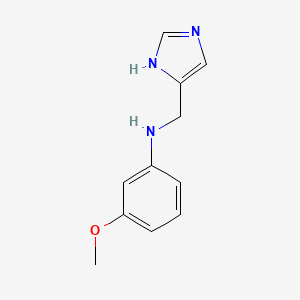
![4H-Thieno[2,3-b]thiopyran-4-one, 5,6-dihydro-, oxime](/img/structure/B8593191.png)
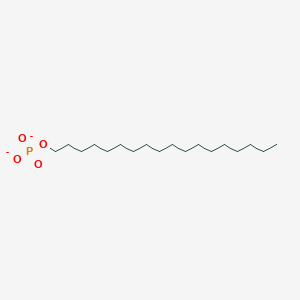
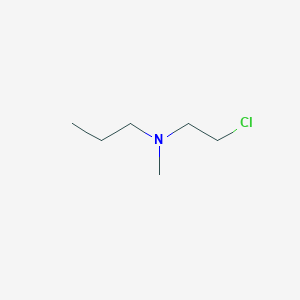
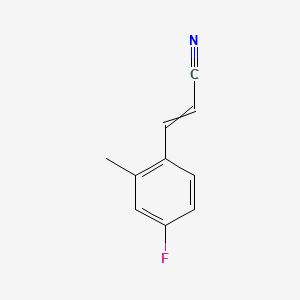
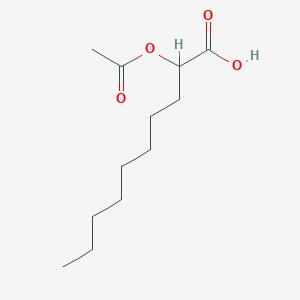
![N2-(benzo[d][1,3]dioxol-5-yl)pyridine-2,3-diamine](/img/structure/B8593226.png)
